BPR1R024: A Technical Guide to its CSF1R Inhibitor Selectivity Profile
BPR1R024: A Technical Guide to its CSF1R Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BPR1R024, a potent and orally active inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to evaluate and potentially utilize BPR1R024 in preclinical and clinical research.
Quantitative Selectivity Profile
BPR1R024 demonstrates high potency and selectivity for CSF1R. Its inhibitory activity has been quantified against a panel of kinases, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Kinase | IC50 (nM) | Fold Selectivity vs. CSF1R |
| CSF1R | 0.53 | 1 |
| Aurora A (AURA) | >10,000 | >18,868 |
| Aurora B (AURB) | 1,400 | 2,642 |
Table 1: In vitro inhibitory activity of BPR1R024 against CSF1R and off-target kinases.[1]
In addition to the kinases listed above, a broader screening of BPR1R024 against a panel of 403 kinases was performed using the KINOMEscan® platform. The detailed results of this comprehensive screen are available in the supplementary information of the primary publication by Lee et al. (2021) in the Journal of Medicinal Chemistry.[2][3]
Experimental Methodologies
The following sections detail the experimental protocols used to determine the selectivity profile and cellular activity of BPR1R024.
In Vitro Kinase Inhibition Assay (Kinase-Glo®)
A luminescent kinase assay, Kinase-Glo®, was utilized to determine the IC50 values of BPR1R024 against CSF1R, AURA, and AURB. This assay quantifies the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Representative Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase (CSF1R, AURA, or AURB), the appropriate substrate, and ATP at a concentration relevant for the specific kinase.
-
Compound Dilution: Prepare a serial dilution of BPR1R024 in DMSO and then dilute further in the reaction buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP solution to the wells of a 384-well plate containing the kinase and the diluted BPR1R024 or DMSO control. Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the BPR1R024 concentration and fitting the data to a sigmoidal dose-response curve.
Broad Kinase Panel Screening (KINOMEscan®)
The KINOMEscan® platform, a competition binding assay, was employed to assess the selectivity of BPR1R024 against a large panel of kinases.
General Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are tagged with DNA, allowing for quantification via qPCR.
-
Assay Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound (BPR1R024).
-
Competition Assay: BPR1R024 is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from BPR1R024.
-
Data Analysis: The results are typically reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
M1 and M2 Macrophage Survival Assay
To assess the functional selectivity of BPR1R024 on different macrophage subtypes, a cell-based viability assay was performed on bone marrow-derived macrophages (BMDMs) polarized to either the M1 (anti-tumor) or M2 (pro-tumor) phenotype.
Protocol for BMDM Polarization and Viability Assay:
-
BMDM Isolation: Isolate bone marrow cells from the femurs and tibias of mice.
-
M-CSF Differentiation: Differentiate the bone marrow cells into macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF).
-
M1 and M2 Polarization:
-
M2 Polarization: Continue to culture the macrophages in the presence of M-CSF to maintain the M2-like phenotype.
-
M1 Polarization: Treat the macrophages with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a pro-inflammatory M1 phenotype.
-
-
BPR1R024 Treatment: Treat the polarized M1 and M2 macrophages with increasing concentrations of BPR1R024 for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Determine cell viability using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4][5][6][7]
-
Data Analysis: Plot the percentage of viable cells against the BPR1R024 concentration to determine its differential effect on M1 and M2 macrophage survival.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of BPR1R024.
Caption: CSF1R Signaling Pathway and Inhibition by BPR1R024.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Macrophage Polarization and Viability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
